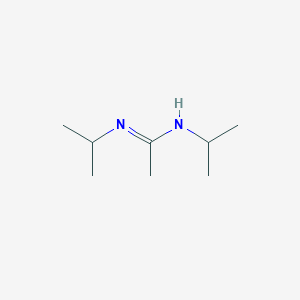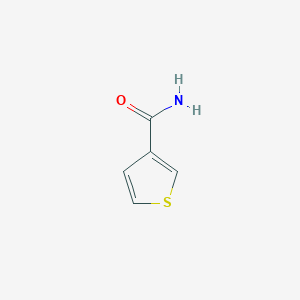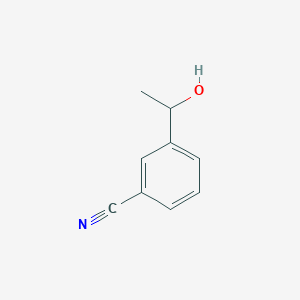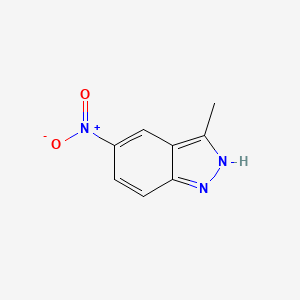
2-((4-Methoxyphenyl)amino)isonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-((4-Methoxyphenyl)amino)isonicotinic acid” is a compound with the CAS Number: 85726-29-0 and a molecular weight of 244.25 . It is a derivative of isonicotinic acid, which is a derivative of pyridine with a carboxylic acid substituent at the 4-position .
Molecular Structure Analysis
The molecular formula of “2-((4-Methoxyphenyl)amino)isonicotinic acid” is C13H12N2O3 . The structure of this compound is not explicitly mentioned in the available resources.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a flash point of 261.1°C and a boiling point of 508.1±45.0°C at 760 mmHg .Scientific Research Applications
Organic Synthesis and Catalysis
2-((4-Methoxyphenyl)amino)isonicotinic acid can serve as an organocatalyst in the synthesis of heterocyclic compounds, such as pyranopyrazoles, through multi-component condensation reactions. This application leverages its ability to facilitate bond formation between various reactants .
Coordination Chemistry
This compound may act as an organic ligand for the preparation of coordination polymers, such as copper (I) halide coordination polymers, which are synthesized using hydrothermal methods. The ligand properties of 2-((4-Methoxyphenyl)amino)isonicotinic acid can influence the structure and properties of the resulting polymers .
Protecting Group in Organic Chemistry
The related compound, 2-methoxyphenyl isocyanate, has been used as a chemoselective protecting group for amines due to its stability under various conditions. By analogy, 2-((4-Methoxyphenyl)amino)isonicotinic acid could potentially be utilized in a similar capacity to protect functional groups during synthetic processes .
Green Chemistry Applications
In green chemistry, this compound could be involved in efficient and environmentally friendly synthesis methods for producing dihydropyrano[2,3-c]pyrazoles, showcasing its potential in sustainable chemical practices .
Plant Immune System Induction
Derivatives of isonicotinic acid have been explored for their ability to induce the natural immune system in plants. While not directly mentioned, it’s plausible that 2-((4-Methoxyphenyl)amino)isonicotinic acid could also be modified to serve as an inducer of plant resistance, contributing to agricultural research and development .
Safety and Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .
Mechanism of Action
Mode of Action
It’s known that the compound has a chemoselective nature, which enables its use as a new class of protecting groups that can regenerate free amines after a convenient deprotection step .
Pharmacokinetics
The compound is a solid at room temperature and has a boiling point of 508.1±45.0°C at 760 mmHg . Its stability under various conditions suggests potential bioavailability, but further studies are needed to confirm this.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-((4-Methoxyphenyl)amino)isonicotinic acid. The compound is stable under acidic, alkaline, and aqueous conditions . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These factors should be considered when studying the compound’s pharmacological effects.
properties
IUPAC Name |
2-(4-methoxyanilino)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-18-11-4-2-10(3-5-11)15-12-8-9(13(16)17)6-7-14-12/h2-8H,1H3,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNZDFAVQAEUDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517623 |
Source


|
| Record name | 2-(4-Methoxyanilino)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85726-29-0 |
Source


|
| Record name | 2-(4-Methoxyanilino)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Phenol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B1338704.png)